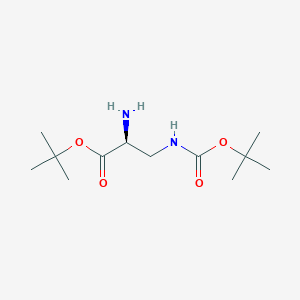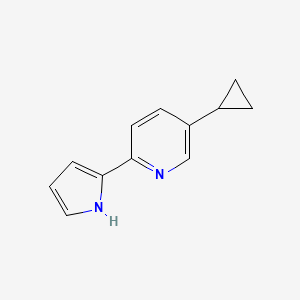
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a cyclopropyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyridine and pyrrole moieties. For example, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyridine or pyrrole rings, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, known for its pharmacological activities.
5-Phenyl-1H-pyrrol-2-yl)pyridine: A compound with a phenyl group attached to the pyrrole ring, used in various chemical applications.
Uniqueness
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-11(13-7-1)12-6-5-10(8-14-12)9-3-4-9/h1-2,5-9,13H,3-4H2 |
Clave InChI |
NLHIBGAAVBSRNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


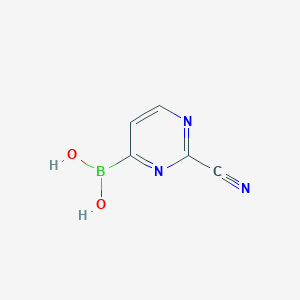



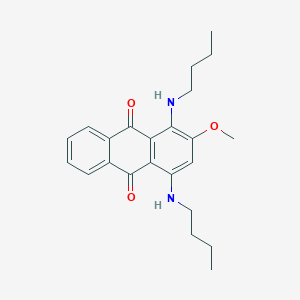
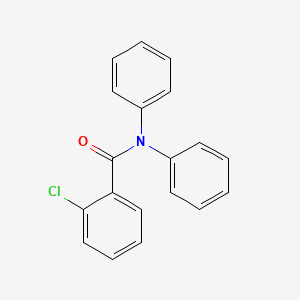
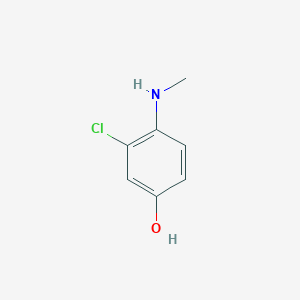
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
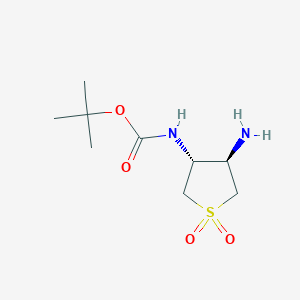
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
